molecular formula C11H16N6O B14864179 N6-Cyclopropyl-9-(2-methoxyethyl)-9H-purine-2,6-diamine

N6-Cyclopropyl-9-(2-methoxyethyl)-9H-purine-2,6-diamine

Cat. No.: B14864179
M. Wt: 248.28 g/mol
InChI Key: PHHWLCQBYTWAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GS-9191 PM is a novel antitumorviral compound, a bis-amide prodrug of the nucleotide analog 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). It is a potent inhibitor of MDR1 and BCRP, exhibiting both antiproliferative and antitumorviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GS-9191 PM involves the preparation of the nucleotide analog 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP). This compound is then converted into its bis-amide prodrug form. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production methods for GS-9191 PM are not widely available in the public domain. it is known that the compound is synthesized in specialized laboratories and is available for research purposes .

Chemical Reactions Analysis

Types of Reactions

GS-9191 PM undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving GS-9191 PM include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired modification of the compound .

Major Products Formed

The major products formed from these reactions include modified nucleotide analogs and derivatives of GS-9191 PM with altered biological activities .

Scientific Research Applications

GS-9191 PM has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying nucleotide analogs and their chemical properties.

    Biology: Investigated for its antiproliferative and antitumorviral activities in various cell lines.

    Medicine: Potential therapeutic agent for treating human papillomavirus (HPV)-induced lesions and other viral infections.

    Industry: Utilized in the development of antiviral and anticancer drugs

Mechanism of Action

GS-9191 PM is metabolized intracellularly to 9-(2-phosphonomethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP) and subsequently deaminated to 9-(2-phosphonomethoxyethyl)guanine (PMEG). The active form, PMEG diphosphate, is a potent inhibitor of DNA polymerase α and β, while showing weaker activity against mitochondrial DNA polymerase γ. This inhibition of DNA polymerases leads to the antiproliferative activity of GS-9191 PM .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GS-9191 PM is unique due to its dual prodrug nature, allowing it to permeate the skin and be metabolized to the active nucleoside triphosphate analog in the epithelial layer. This property makes it particularly effective in treating HPV-induced lesions .

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

6-N-cyclopropyl-9-(2-methoxyethyl)purine-2,6-diamine

InChI

InChI=1S/C11H16N6O/c1-18-5-4-17-6-13-8-9(14-7-2-3-7)15-11(12)16-10(8)17/h6-7H,2-5H2,1H3,(H3,12,14,15,16)

InChI Key

PHHWLCQBYTWAJT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(N=C(N=C21)N)NC3CC3

Origin of Product

United States

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